molecular formula C8H9BrMg B1591106 2,5-Dimethylphenylmagnesium bromide CAS No. 30897-86-0

2,5-Dimethylphenylmagnesium bromide

Cat. No.: B1591106
CAS No.: 30897-86-0
M. Wt: 209.37 g/mol
InChI Key: OOJAWTIYZUSKLZ-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Grignard Reagents in Organic Chemistry

The discovery of organomagnesium halides by French chemist Victor Grignard in 1900 marked a watershed moment in synthetic organic chemistry. This groundbreaking work, which earned him the Nobel Prize in Chemistry in 1912, introduced a versatile class of reagents capable of forming new carbon-carbon bonds with a wide array of electrophiles. Initially, research focused on alkylmagnesium halides, but the scope of Grignard reagents rapidly expanded to include aryl and vinyl derivatives, significantly broadening their synthetic utility.

The fundamental reaction involves the insertion of magnesium metal into a carbon-halogen bond, typically of an alkyl or aryl halide, in an ethereal solvent. This process generates the Grignar reagent, characterized by a highly polar carbon-magnesium bond that imparts nucleophilic character to the carbon atom.

Significance of Aryl Grignard Reagents in C-C Bond Formation

Aryl Grignard reagents, with the general formula ArMgX (where Ar is an aryl group and X is a halogen), are of particular importance in the synthesis of substituted aromatic compounds. They serve as powerful nucleophiles, enabling the introduction of aryl groups into various molecules through reactions with electrophiles such as aldehydes, ketones, esters, and nitriles. This capability is fundamental to the construction of complex molecular frameworks found in pharmaceuticals, natural products, and advanced materials. The reactivity of aryl Grignard reagents in cross-coupling reactions, often catalyzed by transition metals, further underscores their significance in modern synthetic strategies.

Overview of Research Trajectories for Substituted Arylmagnesium Halides

Contemporary research on substituted arylmagnesium halides is focused on several key areas. One significant trend is the development of more efficient and selective methods for their preparation, particularly for highly functionalized or sterically hindered aryl systems. This includes the use of "Turbo-Grignard" reagents, such as isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl), which facilitate the halogen-magnesium exchange under mild conditions and tolerate a wider range of functional groups.

Another area of active investigation involves enhancing the stereoselectivity of reactions involving chiral Grignard reagents. Furthermore, there is a growing interest in understanding the intricate mechanistic details of Grignard reactions, including the role of the Schlenk equilibrium and the influence of solvent and additives on reactivity and reaction pathways. The application of advanced analytical techniques, such as in-situ IR and NMR spectroscopy, is proving invaluable in these mechanistic studies.

Properties

IUPAC Name

magnesium;1,4-dimethylbenzene-6-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.BrH.Mg/c1-7-3-5-8(2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJAWTIYZUSKLZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[C-]=C(C=C1)C.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450462
Record name 2,5-Dimethylphenylmagnesium bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30897-86-0
Record name 2,5-Dimethylphenylmagnesium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,5 Dimethylphenylmagnesium Bromide

Direct Insertion of Magnesium into 2,5-Dimethylbromobenzeneacs.orgunl.edu

The formation of 2,5-dimethylphenylmagnesium bromide is achieved through the direct reaction of magnesium metal with 2,5-dimethylbromobenzene in a suitable aprotic solvent. wvu.eduacs.org The magnesium metal, typically in the form of turnings or ribbon, reacts with the aryl halide, resulting in the insertion of the magnesium atom between the carbon and bromine atoms. wikipedia.orgacs.org

The generally accepted mechanism for the formation of a Grignard reagent involves a single electron transfer (SET) from the magnesium metal to the aryl halide. This initial electron transfer results in the formation of a radical anion, which then fragments to form an aryl radical and a bromide anion. A second electron transfer from the magnesium to the aryl radical generates the carbanionic species, which rapidly combines with the magnesium bromide cation (MgBr+) to form the Grignard reagent. mnstate.edu

The reaction occurs on the surface of the magnesium metal. acs.orgalfredstate.edu The magnesium surface is typically coated with a passivating layer of magnesium oxide (MgO), which inhibits the reaction. wikipedia.orgstackexchange.com For the reaction to initiate, this oxide layer must be bypassed or removed to expose fresh, reactive magnesium. stackexchange.commnstate.edu The reaction is heterogeneous, occurring at the solid-liquid interface. alfredstate.edu Once the Grignard reagent is formed on the reactive metal surface, it dissolves into the solvent, exposing the site for further reaction with the organic halide. acs.org

The choice of solvent is critical for the successful formation of Grignard reagents. The solvent must be aprotic and anhydrous, as Grignard reagents are highly reactive towards protic molecules like water, which would lead to their destruction. wvu.edu

Ethereal solvents are essential for the formation and stabilization of Grignard reagents. acs.org Commonly used solvents include diethyl ether and tetrahydrofuran (B95107) (THF). wvu.edunumberanalytics.com 2-Methyltetrahydrofuran (2-MeTHF), a renewable solvent, has also been shown to be an effective, and in some cases superior, alternative. rsc.org For aryl Grignard reagents like this compound, THF is often the preferred solvent. adichemistry.comresearchgate.net The reagent is commercially available as a 0.5 M solution in THF. sigmaaldrich.comhymasynthesis.comsigmaaldrich.com

Ethereal solvents play a crucial role beyond simply dissolving the reactants. The oxygen atoms in the ether molecules act as Lewis bases, donating electron pairs to the electron-deficient magnesium center of the Grignard reagent. acs.org This coordination stabilizes the organomagnesium compound. The magnesium atom in the Grignard reagent is typically coordinated to two ether molecules, resulting in a tetrahedral geometry around the magnesium. wikipedia.orgwikipedia.org This solvent coordination is critical for the stability of the reagent in solution. acs.orgresearchgate.net The nature of the solvent can also influence the reactivity of the Grignard reagent by affecting the complex aggregation of organomagnesium species in solution, known as the Schlenk equilibrium. rsc.orgresearchgate.net

A common challenge in Grignard reagent synthesis is the initiation of the reaction due to the passivating magnesium oxide layer. wvu.eduwikipedia.org Several activation techniques have been developed to overcome this hurdle.

Chemical activation is a widely used method to initiate Grignard reactions. stackexchange.com Small amounts of activating agents are added to the magnesium turnings before the addition of the organic halide. wvu.edu

Iodine: A few crystals of iodine are often added to the magnesium. wikipedia.orgjove.com The iodine is thought to react with the magnesium at weak points in the oxide layer, forming magnesium iodide. researchgate.netreddit.com This process etches the surface, exposing fresh, reactive magnesium metal. stackexchange.comreddit.com

1,2-Dibromoethane: This is another common and effective activating agent. acs.orgstackexchange.com It reacts with the magnesium to produce ethylene (B1197577) gas and magnesium bromide. stackexchange.comchemicalbook.com The observation of ethylene bubbles provides a visual confirmation that the activation is proceeding. wikipedia.orgstackexchange.com This method is advantageous as it does not introduce a second Grignard reagent into the reaction mixture. thieme-connect.com

Table 1: Comparison of Chemical Activators for Magnesium

Activator Mechanism of Action Observable Indication Byproducts
**Iodine (I₂) ** Reacts with MgO and Mg to form MgI₂, etching the surface. stackexchange.comresearchgate.netreddit.com Disappearance of the brown iodine color. wiley-vch.de Magnesium iodide (MgI₂) reddit.com
1,2-Dibromoethane Reacts with Mg to expose a fresh metal surface. stackexchange.comchemicalbook.com Evolution of ethylene gas bubbles. wikipedia.orgstackexchange.com Ethylene, Magnesium bromide (MgBr₂) chemicalbook.comthieme-connect.com

Activation Techniques for Magnesium Metal

Physical Activation (e.g., Sonication, Mechanical Treatments)

The initiation of Grignard reagent formation can often be sluggish and unpredictable. Physical activation methods are employed to overcome the induction period and ensure a smooth reaction start. These techniques work by breaking down the passivating oxide layer on the magnesium surface, exposing fresh, reactive metal.

Mechanical Treatments: Methods such as ball milling or simple grinding of the magnesium turnings before the reaction increase the surface area and create defect sites that are more reactive. In some advanced applications, mechanochemical synthesis, where the reaction is driven entirely by mechanical force in a ball mill, can be utilized. This approach can sometimes be performed in the absence of a solvent.

Sonication: The use of ultrasound (sonication) is another effective method for activating the magnesium surface. The intense energy from ultrasonic waves creates cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressures and temperatures, effectively scouring the magnesium surface clean of its oxide coating and promoting the initiation of the reaction.

Process Control and Monitoring During Synthesis.youtube.com

Effective process control is critical for the safe and efficient synthesis of Grignard reagents like this compound. youtube.com The formation reaction is highly exothermic, posing a significant risk of thermal runaway if not properly managed. acs.orgresearchgate.net Modern process analytical technology (PAT) plays a vital role in monitoring reaction parameters in real-time to prevent the dangerous accumulation of unreacted starting materials. acs.org

In-Situ Infrared Spectroscopy for Reaction Monitoring.acs.orgacs.org

In-situ infrared (IR) spectroscopy, including both mid-infrared (FTIR) and near-infrared (NIR) techniques, is a powerful tool for real-time monitoring of Grignard reactions. acs.orgacs.orgdtu.dk By inserting a probe directly into the reaction vessel, chemists can track the concentrations of reactants and products continuously without the need for sampling. acs.orgresearchgate.net

Key applications of in-situ IR in this synthesis include:

Confirmation of Initiation: A primary safety challenge is confirming that the reaction has started before adding the bulk of the organic halide. acs.org IR spectroscopy can definitively detect the consumption of 2,5-dimethylbromobenzene and the appearance of the C-Mg bond signature of the Grignard reagent, confirming initiation. acs.org

Monitoring Reagent Concentration: The concentration of the aryl bromide can be continuously monitored. acs.org If the reaction stalls, the feed of the halide can be stopped immediately to prevent its accumulation, which could lead to a dangerous, uncontrolled exotherm upon re-initiation. acs.org

Reaction Completeness and Quality Control: The technique allows for the determination of the reaction endpoint, ensuring full conversion and optimizing batch cycle times. It can also help identify the formation of byproducts. acs.orgresearchgate.net

Table 1: Application of In-Situ IR Spectroscopy in Grignard Synthesis Monitoring

Parameter MonitoredTechniqueAdvantageReference
Reaction InitiationFTIR/NIRConfirms start of reaction, preventing unsafe halide accumulation. acs.org
Reactant ConcentrationFTIR/NIREnables feed-control loops for steady reaction rates and safety. acs.orgdtu.dk
Product FormationFTIR/NIRTracks reaction progress and helps determine the endpoint. acs.org
Solvent PurityFTIRCan quantify water content in solvents like THF to ensure anhydrous conditions. acs.org
Calorimetric Studies of Exothermicity.researchgate.net

Reaction calorimetry is an essential technique for quantifying the heat evolved during the synthesis of this compound. This data is crucial for assessing the thermal risk and ensuring safe scale-up from the laboratory to industrial production. acs.org By measuring the heat flow from the reactor under controlled conditions, a complete thermal profile of the reaction can be established. researchgate.net

Calorimetric studies provide critical safety parameters:

Heat of Reaction (ΔHᵣ): Determines the total amount of energy released per mole of reactant.

Rate of Heat Generation: Shows how quickly the heat is produced, which is vital for designing adequate cooling systems.

Maximum Temperature of Synthesis Reaction (MTSR): Allows for the calculation of the potential temperature rise in a scenario of cooling failure, which helps in assessing the risk of thermal runaway. researchgate.net

Table 2: Objectives of Calorimetric Studies for Grignard Synthesis

ObjectiveData ObtainedImportanceReference
Thermal Hazard AssessmentHeat of reaction, heat flow, specific heatProvides quantitative data for risk analysis and safe process design. researchgate.net
Scale-up SafetyAdiabatic temperature rise, MTSREnsures that cooling capacity is sufficient for larger batch sizes. acs.org
Kinetic AnalysisHeat release over timeHelps understand reaction kinetics and identify any unusual thermal events. researchgate.net

Transmetalation and Halogen-Magnesium Exchange Approaches.youtube.comclockss.org

Beyond the classical direct synthesis, alternative routes such as halogen-magnesium exchange offer significant advantages, particularly for preparing Grignard reagents with sensitive functional groups. clockss.orgsigmaaldrich.com These methods involve the reaction of an organic halide with a pre-formed organomagnesium compound, rather than with magnesium metal directly. harvard.edu

Formation of "Turbo" Grignard Reagents and Enhanced Reactivity.nih.gov

The term "Turbo" Grignard reagent typically refers to solutions of isopropylmagnesium chloride mixed with lithium chloride (iPrMgCl·LiCl). clockss.orgkanto.co.jp The presence of LiCl dramatically enhances the reactivity and solubility of the Grignard reagent, facilitating halogen-magnesium exchange reactions that would otherwise be slow or inefficient. clockss.org

The enhanced reactivity stems from several effects of the lithium chloride:

It breaks up the polymeric aggregates of the Grignard reagent in solution, leading to more reactive monomeric species.

It helps to solubilize the magnesium salts (MgX₂) that are formed during the exchange, preventing them from passivating the organomagnesium species.

This allows the Br/Mg exchange to occur smoothly at low temperatures, even with less reactive aryl bromides, thus tolerating a wider range of functional groups on the substrate. clockss.org

The preparation of this compound can be efficiently achieved by reacting 2-bromo-1,3-dimethylbenzene with iPrMgCl·LiCl. This approach avoids the harsh conditions and initiation problems associated with using magnesium metal. clockss.orgnih.gov

Exchange Reactions with Other Organometallics.youtube.com

The halogen-magnesium exchange is a specific type of transmetalation. In the context of synthesizing this compound, this involves reacting 2-bromo-1,3-dimethylbenzene with a simple, commercially available Grignard reagent like isopropylmagnesium bromide (i-PrMgBr). harvard.edu The reaction proceeds as an equilibrium, but can be driven to completion, to form the more stable aryl Grignard reagent.

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This method is highly chemoselective. The rate of exchange is accelerated by electron-withdrawing groups on the aromatic ring. harvard.edu Once the this compound is formed, it can be used in subsequent reactions or can itself undergo further transmetalation. For instance, reacting it with salts of other metals, such as zinc chloride (ZnCl₂) or copper(I) cyanide (CuCN), generates the corresponding organozinc or organocopper reagents. harvard.edu These reagents often exhibit different and more selective reactivity profiles, for example in palladium-catalyzed cross-coupling reactions. harvard.edu

Reactivity and Reaction Pathways of 2,5 Dimethylphenylmagnesium Bromide

Nucleophilic Addition Reactionsquora.comresearchgate.netsigmaaldrich.com

The core reactivity of 2,5-dimethylphenylmagnesium bromide lies in its ability to deliver the 2,5-dimethylphenyl group, a carbanion equivalent, to a wide range of electrophilic centers. The presence of the two methyl groups on the phenyl ring influences the reagent's steric bulk and electronic properties, which in turn affects its reactivity and the selectivity of its additions.

Addition to Carbonyl Compoundsquora.comresearchgate.netsigmaaldrich.com

One of the most fundamental and widely utilized reactions of this compound is its addition to the carbonyl group (C=O) of various compounds. This reaction provides a direct and efficient method for the synthesis of alcohols. libretexts.org The magnesium atom of the Grignard reagent coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the 2,5-dimethylphenyl group.

The reaction of this compound with aldehydes and ketones leads to the formation of secondary and tertiary alcohols, respectively, after an acidic workup. libretexts.org The general mechanism involves the nucleophilic addition of the 2,5-dimethylphenyl group to the carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent protonation of this intermediate yields the final alcohol product.

For instance, the reaction with benzaldehyde (B42025) results in the formation of (2,5-dimethylphenyl)phenylmethanol, a secondary alcohol. Similarly, reacting it with a ketone like acetophenone (B1666503) produces 1-(2,5-dimethylphenyl)-1-phenylethan-1-ol, a tertiary alcohol. These reactions are typically conducted in anhydrous ether solvents like tetrahydrofuran (B95107) (THF) or diethyl ether under an inert atmosphere to prevent the Grignard reagent from reacting with moisture.

Table 1: Examples of Reactions with Aldehydes and Ketones

Carbonyl CompoundProductAlcohol Type
Benzaldehyde(2,5-Dimethylphenyl)phenylmethanol Secondary
Acetophenone1-(2,5-Dimethylphenyl)-1-phenylethan-1-ol Tertiary

When this compound is treated with an ester, the reaction typically proceeds through a sequential addition mechanism. The initial nucleophilic acyl substitution results in the formation of a ketone intermediate. This ketone is generally more reactive than the starting ester towards the Grignard reagent. Consequently, a second equivalent of the Grignard reagent rapidly adds to the ketone, leading to the formation of a tertiary alcohol after workup. libretexts.org In this tertiary alcohol, two of the alkyl or aryl groups attached to the carbinol carbon originate from the Grignard reagent.

Controlling the reaction to isolate the ketone intermediate can be challenging due to its high reactivity. However, under carefully controlled conditions, such as using a limited amount of the Grignard reagent at low temperatures, it is sometimes possible to favor the formation of the ketone.

The regioselectivity of the addition of this compound to α,β-unsaturated carbonyl compounds can be influenced by factors such as steric hindrance and the presence of coordinating groups. While Grignard reagents can undergo both 1,2-addition (to the carbonyl carbon) and 1,4-conjugate addition (to the β-carbon), the bulky nature of the 2,5-dimethylphenyl group generally favors 1,2-addition.

In terms of stereoselectivity, the addition of Grignard reagents to chiral carbonyl compounds can lead to the formation of diastereomeric products. The stereochemical outcome is often analyzed using models like Cram's rule or the Felkin-Anh model, which consider the steric interactions between the incoming nucleophile and the substituents on the chiral center adjacent to the carbonyl group. nih.gov Chelation control can also play a significant role in directing the stereoselectivity, especially when the substrate contains a nearby coordinating atom, such as an oxygen in an α-alkoxy ketone. nih.gov This can lead to the preferential formation of one diastereomer over the other. nih.gov

Addition to Imine Derivatives and Other Electrophiles

The nucleophilic character of this compound extends to reactions with imines and their derivatives. The addition to the C=N double bond of an imine results in the formation of a magnesium amide intermediate, which upon hydrolysis yields a secondary amine. This provides a valuable route for the synthesis of N-substituted amines.

Furthermore, this Grignard reagent can react with a variety of other electrophiles. These include epoxides, where the nucleophilic attack occurs at one of the carbon atoms of the ring, leading to ring-opening and the formation of a β-alcohol after workup. The regioselectivity of the epoxide opening is influenced by steric and electronic factors.

Carboxylation Reactions with Carbon Dioxideresearchgate.netnih.gov

A significant reaction of this compound is its carboxylation with carbon dioxide (CO2), which serves as a method for synthesizing carboxylic acids. quora.com In this reaction, the Grignard reagent adds to the electrophilic carbon of CO2, which can be used in its solid form (dry ice) or bubbled through the reaction mixture as a gas. quora.comnih.gov This addition forms a magnesium carboxylate salt. Subsequent acidification of this salt protonates the carboxylate, yielding 2,5-dimethylbenzoic acid. quora.com

This carboxylation process represents an important carbon-carbon bond-forming reaction and a method for CO2 fixation. researchgate.net Research has shown that the efficiency of this reaction can be influenced by the reaction conditions. For instance, studies on the carboxylation of the sterically hindered 2,6-dimethylphenylmagnesium bromide have shown that the use of bases like DBU (1,8-diazabicycloundec-7-ene) can enhance the reaction yield. researchgate.netskku.edu Mechanochemical methods, using ball milling, have also been explored for the carboxylation of aryl bromides, offering a solvent-free alternative to traditional solution-based approaches. nih.gov

Cross-Coupling Reactions for C-C Bond Formationnih.govnih.goviupac.org

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-carbon bond by joining two different organic fragments with the aid of a metal catalyst. iupac.org this compound serves as the nucleophilic component in several such transformations.

Palladium catalysts are highly effective for mediating cross-coupling reactions involving Grignard reagents. rsc.org These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.com

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that typically couples an organoboron compound with an organic halide. libretexts.org While the classic Suzuki-Miyaura reaction does not directly use Grignard reagents, this compound can be used as a precursor to synthesize the necessary organoboron compounds. For instance, it can react with a trialkyl borate (B1201080) to form a boronic ester, which can then participate in a Suzuki-Miyaura coupling.

In a related application, 3,5-Dimethylphenylmagnesium bromide, a structural isomer of the title compound, has been used to synthesize diarylborinic acids. These acids subsequently undergo Suzuki coupling with vinyl triflates. sigmaaldrich.com This highlights a pathway where the Grignard reagent is a key starting material for creating the organoboron species required for the Suzuki-Miyaura reaction.

The general catalytic cycle for a Suzuki-Miyaura coupling is initiated by the oxidative addition of an organic halide to a Pd(0) complex. This is followed by transmetalation with the organoboron reagent and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The Kumada-Tamao-Corriu coupling, often simply called Kumada coupling, directly utilizes Grignard reagents like this compound to couple with organic halides (aryl, vinyl, or alkyl). chem-station.comorganic-chemistry.org This reaction can be catalyzed by either palladium or nickel complexes. chem-station.comarkat-usa.org Palladium catalysis often provides better chemoselectivity and control over the reaction's reactivity. chem-station.com

The catalytic cycle for a Kumada coupling is similar to other cross-coupling reactions and involves:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) intermediate. youtube.com

Transmetalation: The Grignard reagent (Ar-MgBr) transfers its organic group to the palladium(II) center, displacing the halide. youtube.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (Ar-R), regenerating the palladium(0) catalyst. youtube.com

Palladium-catalyzed Kumada couplings have been shown to be effective for the arylation of monochlorosilanes with sterically demanding aromatic Grignard reagents. nih.gov While the uncatalyzed reaction with bulky aryl groups is inefficient, the use of a palladium catalyst allows for complete conversion to form the desired silanes. nih.gov

Table 1: Examples of Palladium-Catalyzed Kumada-Type Couplings

Aryl Halide/Substrate Grignard Reagent Catalyst System Product Yield Reference
Monochlorosilanes Sterically hindered aryl Grignards Palladium catalyst with DrewPhos ligand Aryl silanes High nih.gov

Beyond the well-defined named reactions, this compound can participate in various other palladium-mediated C-C bond-forming reactions. These reactions often follow similar mechanistic pathways involving oxidative addition, insertion, and reductive elimination. iupac.org The specific outcome can be tuned by the choice of reactants, catalysts, and reaction conditions. For example, palladium-catalyzed reactions can be used for the synthesis of complex molecular architectures by modifying the elementary steps of the catalytic cycle. iupac.org

Nickel catalysts offer a more cost-effective alternative to palladium for mediating cross-coupling reactions. chem-station.com They are particularly effective in Kumada-type couplings and can also facilitate unique multi-component reactions.

A notable example of nickel catalysis is the four-component coupling reaction involving alkyl fluorides, aryl Grignard reagents (like this compound), and two molecules of 1,3-butadiene (B125203). nih.govresearchgate.net This reaction constructs a 1,6-octadiene (B1609464) framework with alkyl and aryl groups at the 3- and 8-positions, respectively. researchgate.net

The mechanism is initiated by the formation of an anionic nickel complex from the oxidative dimerization of two 1,3-butadiene molecules on a Ni(0) center, followed by complexation with the aryl Grignard reagent. nih.govresearchgate.net A competing cross-coupling reaction can also occur. The selectivity between the four-component coupling and the cross-coupling is influenced by factors such as the ortho-substituents on the aryl Grignard reagent and the reaction temperature. nih.gov For instance, employing o-tolylmagnesium bromide, a close analog to this compound, resulted in the selective formation of the four-component coupling product in high yield. nih.gov

Table 2: Nickel-Catalyzed Four-Component Coupling with Aryl Grignard Reagents

Alkyl Halide Aryl Grignard Reagent Catalyst Product Type Yield Reference
n-OctF o-TolMgBr NiBr2(dme) Four-component coupling product 92% (GC) nih.gov

Kinetic studies have shown that the C-F bond activation of the alkyl fluoride (B91410) is the rate-determining and selectivity-determining step, which is facilitated by the magnesium cation of the Grignard reagent. nih.gov The presence of ortho-substituents on the aryl Grignard reagent suppresses the competing cross-coupling reaction, favoring the desired four-component product. nih.govresearchgate.net

Uncatalyzed and Oxidative Coupling Processes

Uncatalyzed and oxidative coupling processes involving this compound represent a significant area of its reactivity, leading to the formation of new carbon-carbon bonds. These reactions, often occurring as side reactions or as desired synthetic transformations, are influenced by factors such as reagent concentration, temperature, and the presence of oxidizing agents.

Homocoupling of Grignard reagents, including this compound, results in the formation of symmetrical biaryl compounds. This process can occur through various pathways, including oxidation. While specific literature detailing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-mediated homocoupling of this compound is not prevalent, the general mechanism of TEMPO-mediated oxidation of Grignard reagents is instructive. TEMPO, a stable free radical, can act as an oxidant. The reaction likely proceeds through the oxidation of the Grignard reagent to a radical species, which then dimerizes.

A common side reaction in Grignard preparations is dimerization, which is favored at high concentrations or elevated temperatures. This suggests that the homocoupling product, 2,2',5,5'-tetramethylbiphenyl (B1295332), can form during the synthesis or subsequent reactions of this compound. To minimize this unwanted pathway, slow addition of substrates and dilution are recommended.

Nucleophilic Substitution Reactions

This compound is a potent nucleophile and participates in various substitution reactions, enabling the formation of complex aromatic structures.

Magnesium-halogen exchange is a fundamental reaction for the preparation of Grignard reagents from organic halides that may not readily react with magnesium metal. wikipedia.org This method involves the reaction of a pre-formed Grignard reagent with an organic halide. wikipedia.org While direct synthesis from 2,5-dimethylbromobenzene and magnesium is common, the magnesium-halogen exchange offers an alternative route that can tolerate a variety of functional groups. wikipedia.org

The general form of this reaction is: R-MgX + R'-X' → R-X' + R'-MgX

In the context of this compound, it could be prepared by reacting an aryl halide with a more reactive Grignard reagent, such as isopropylmagnesium chloride. wikipedia.org Conversely, this compound itself can participate in exchange reactions with other aryl halides, although this is less common. The rate of magnesium-halogen exchange is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aromatic ring. wikipedia.orgharvard.edu Electron-withdrawing groups on the aryl halide accelerate the exchange, while electron-donating groups, such as the methyl groups in this compound, slow it down. harvard.edu

Table 1: Factors Influencing Magnesium-Halogen Exchange Reactions

Factor Influence on Reaction Rate
Halogen on Aryl Halide I > Br > Cl (faster for iodide) wikipedia.orgharvard.edu
Substituents on Aryl Halide Electron-withdrawing groups accelerate the reaction harvard.edu
Electron-donating groups slow the reaction harvard.edu
Solvent THF is a common and effective solvent harvard.edu

| Temperature | Reaction rates are temperature-dependent harvard.edu |

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com In some cases, the reaction can be directed by a group on the aromatic ring, a process known as directed SNAr (dSNAr). rsc.org

Research has shown that this compound can effectively displace fluoro and methoxy (B1213986) groups located ortho to a carboxylic acid group in unprotected benzoic and naphthoic acids. researchgate.net In these reactions, the Grignard reagent acts as a nucleophile, attacking the carbon atom bearing the fluoro or methoxy group, leading to the formation of a new carbon-carbon bond. researchgate.net

A study demonstrated that in instances where aryllithium reagents gave poor yields in coupling reactions, the corresponding Grignard reagents, including this compound, were much more effective. researchgate.net It smoothly displaced the fluoro or methoxy group ortho to the carboxylate group to yield the corresponding substitution products. researchgate.net The reaction proceeds without the need for a metal catalyst. researchgate.net

Table 2: Examples of Ortho-Directed SNAr with this compound

Substrate Leaving Group Product
2-Fluorobenzoic acid derivative Fluoro 2-(2,5-Dimethylphenyl)benzoic acid derivative
2-Methoxybenzoic acid derivative Methoxy 2-(2,5-Dimethylphenyl)benzoic acid derivative

This reactivity highlights the utility of this compound in synthesizing sterically hindered biaryl systems, which are important structural motifs in various areas of chemistry.

Ortho-Directed Nucleophilic Aromatic Substitution (SNAr)

Protonolysis and Side Reactions in Grignard Chemistry

A significant and often unavoidable side reaction in the use of Grignard reagents is protonolysis. This compound is a strong base and will react readily with any available protic sources.

The most common source of protons is water, but alcohols, terminal alkynes, and even acidic C-H bonds can also lead to protonolysis. The product of the protonolysis of this compound is p-xylene (B151628) (2,5-dimethylbenzene).

(CH₃)₂C₆H₃MgBr + H₂O → (CH₃)₂C₆H₄ + Mg(OH)Br

To mitigate this side reaction, it is crucial to use anhydrous solvents (like THF with <50 ppm water content) and to rigorously dry all glassware and other reagents. Kinetic control, such as maintaining low reaction temperatures (between -20°C and 0°C), can also help to suppress unwanted pathways like protonolysis and dimerization.

Table 3: Common Side Reactions of this compound and Mitigation Strategies

Side Reaction Description Mitigation Strategy
Protonolysis Reaction with acidic protons (e.g., from water) to form p-xylene. Use of anhydrous solvents and reagents; rigorous drying of apparatus.

| Homocoupling (Dimerization) | Reaction of two molecules of the Grignard reagent to form 2,2',5,5'-tetramethylbiphenyl. Favored at high concentrations and temperatures. | Slow addition of substrates; use of dilute solutions; maintaining low temperatures. |

Formation of Hydrocarbon Byproducts

A common challenge in the utilization of Grignard reagents, including this compound, is the formation of hydrocarbon byproducts through coupling reactions. The primary mechanism for this is the Wurtz-type coupling, which involves the reaction of the Grignard reagent with the unreacted aryl halide.

In the context of this compound, the most significant hydrocarbon byproduct is 2,2',5,5'-tetramethylbiphenyl. This homocoupling product arises from the reaction between a molecule of this compound and a molecule of 2,5-dimethylbromobenzene. The formation of such byproducts is influenced by several factors, including localized high concentrations of the halide and elevated reaction temperatures. libretexts.orgyoutube.com The reaction can be generalized as follows:

2,5-(CH₃)₂C₆H₃MgBr + 2,5-(CH₃)₂C₆H₃Br → (CH₃)₂C₆H₃-C₆H₃(CH₃)₂ + MgBr₂

While specific yield data for the formation of 2,2',5,5'-tetramethylbiphenyl as a byproduct in the synthesis of this compound is not extensively documented in publicly available literature, the analogous formation of biphenyl (B1667301) from phenylmagnesium bromide is a well-known side reaction. mnstate.edu The mechanism involves the formation of radical intermediates on the magnesium metal surface. alfredstate.edu

ByproductFormation PathwayContributing Factors
2,2',5,5'-TetramethylbiphenylWurtz-type homocoupling of this compound and 2,5-dimethylbromobenzene.High local concentration of aryl halide, elevated temperatures. libretexts.org
2,5-DimethylbenzeneProtonolysis of this compound by trace amounts of water or other acidic protons. Presence of protic solvents or atmospheric moisture.

Competing Processes and Mitigation Strategies

Beyond the formation of hydrocarbon byproducts, other competing processes can affect the efficacy of reactions involving this compound. Understanding these processes is key to developing effective mitigation strategies to enhance the selectivity and yield of the desired reaction.

One of the most significant competing processes is protonolysis . Due to its strong basicity, this compound will readily react with any available protic source, such as water, alcohols, or even terminal alkynes, to produce 2,5-dimethylbenzene. This reaction consumes the Grignard reagent, thereby lowering the yield of the intended product.

Dimerization , or homocoupling, as discussed previously, is another major competing reaction. This process is particularly favored at high concentrations of the Grignard reagent and elevated temperatures.

To minimize these competing reactions and the formation of byproducts, several mitigation strategies can be employed. These strategies are generally applicable to Grignard reactions and are effective for controlling the reactivity of this compound.

Competing ProcessMitigation StrategyScientific Rationale
ProtonolysisStrict anhydrous conditions (e.g., flame-dried glassware, anhydrous solvents, inert atmosphere). Eliminates protic sources that would otherwise react with and consume the Grignard reagent.
Wurtz-type Coupling (Dimerization)Slow, dropwise addition of the aryl halide to the magnesium suspension. Maintains a low concentration of the aryl halide, minimizing the rate of the bimolecular coupling reaction.
Use of dilute solutions. Reduces the probability of encounters between Grignard reagent molecules and unreacted aryl halide.
Temperature control (e.g., maintaining a gentle reflux or using lower temperatures). Reduces the rate of the exothermic coupling reaction, which is often favored at higher temperatures.

Mechanistic Investigations and Computational Studies

Spectroscopic Probes for Mechanistic Insights

Various spectroscopic techniques are invaluable for studying the complex solution chemistry of Grignard reagents and for elucidating reaction mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the dynamic equilibria and the different species present in a Grignard reagent solution. caltech.edunih.gov By analyzing the chemical shifts and coupling constants, researchers can gain insights into the structure and exchange processes occurring.

For example, ¹³C NMR spectra can be used to distinguish between different Grignard reagent species in solution. researchgate.net Furthermore, NMR has been instrumental in studying the rearrangements that can occur with certain Grignard reagents, such as the rapid tautomeric exchange of magnesium in allylic systems. caltech.edu Diffusion-Ordered Spectroscopy (DOSY) NMR experiments can also help in characterizing the aggregation of species in solution. researchgate.net

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of molecules and are therefore useful for studying the structure and bonding in Grignard reagents. nih.govksu.edu.sa

IR Spectroscopy: This technique is sensitive to changes in the dipole moment during a vibration. ksu.edu.saapacwomen.ac.in It can be used to identify the functional groups present and to study the coordination of solvent molecules to the magnesium center. nih.gov The absorption frequencies of ligands change upon coordination to a metal, providing information about the electronic structure of the complex. ksu.edu.sa

Raman Spectroscopy: This technique relies on the change in polarizability of a molecule during a vibration. ksu.edu.sa It is particularly sensitive to homo-nuclear bonds, such as C-C bonds, making it complementary to IR spectroscopy. ksu.edu.sa

Table 2: Spectroscopic Techniques for Studying Grignard Reagents

Spectroscopic TechniqueInformation Gained
NMR Spectroscopy Elucidation of solution structure, dynamic equilibria (Schlenk equilibrium), and exchange processes. caltech.eduresearchgate.net
IR Spectroscopy Identification of functional groups, study of ligand coordination, and information on bond vibrations. nih.govksu.edu.sa
Raman Spectroscopy Complementary to IR, provides information on bond vibrations, particularly for non-polar bonds. ksu.edu.sa

Mass Spectrometry for Reaction Monitoring and Intermediate Detection

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), serves as a vital tool for the real-time monitoring of reactions involving 2,5-Dimethylphenylmagnesium bromide. This technique allows for the qualitative and quantitative tracking of reactants, products, and byproducts throughout the course of a reaction. By analyzing aliquots from the reaction mixture over time, chemists can optimize reaction conditions such as temperature, addition rates, and reaction duration to maximize yield and minimize the formation of impurities.

Key applications of mass spectrometry in this context include:

Confirmation of Product Formation: Verifying the molecular weight of the desired product.

Detection of Side Products: Identifying byproducts, such as the protonolysis product 2,5-dimethylbenzene, which can form if trace amounts of water or other acidic protons are present in the reaction vessel.

Monitoring Reactant Consumption: Ensuring the Grignard reagent and the electrophile are consumed at the expected rates.

The data gathered from MS analysis provides crucial feedback for ensuring the reproducibility and efficiency of synthetic procedures utilizing this Grignard reagent.

Table 1: Role of Mass Spectrometry in Analyzing Reactions of this compound

ApplicationDescriptionInformation Gained
Reaction Progress Monitoring Analysis of reaction aliquots at different time intervals using techniques like GC-MS.Rate of reactant consumption and product formation.
Product Identification Determination of the molecular weight of the final compound after work-up.Confirmation of successful synthesis and molecular formula.
Intermediate Detection Specialized MS techniques can sometimes detect transient or stable intermediates.Insight into the step-wise reaction mechanism.
Byproduct Analysis Identification of unintended products in the reaction mixture.Highlights side reactions (e.g., protonolysis, dimerization).

X-ray Crystallography for Solid-State Structures of Complexes and Products

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids. For reactions involving this compound, this technique is invaluable for determining the precise solid-state structures of stable reaction products or crystalline adducts of the Grignard reagent itself. The resulting crystal structures provide unambiguous information on bond lengths, bond angles, and stereochemical relationships within the molecule.

While obtaining a single crystal of the Grignard reagent itself is challenging due to its high reactivity and complex solution behavior (often existing as an equilibrium of species known as the Schlenk equilibrium), the products derived from its reactions are frequently crystalline. Furthermore, the combination of solid-state NMR spectroscopy with X-ray diffraction can be a powerful approach. This dual methodology allows for the refinement of crystal structures and can provide deeper insights into the local electronic environments, sometimes even helping to correct or improve upon initial diffraction data. nih.gov

Table 2: Information Derived from X-ray Crystallography

ParameterInsight Provided
Molecular Connectivity Unambiguous confirmation of the chemical structure and bonding arrangement.
Bond Lengths & Angles Precise geometric data that can be compared with computational models.
Stereochemistry Absolute configuration of chiral centers in the product molecules.
Intermolecular Interactions Information on packing forces and non-covalent interactions in the crystal lattice.

Theoretical and Computational Chemistry Approaches

The inherent complexity and fleeting nature of intermediates and transition states in Grignard reactions make them prime candidates for investigation using theoretical and computational chemistry. These approaches complement experimental data by providing a detailed, molecular-level picture of the reaction dynamics and energetics.

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are instrumental in mapping the potential energy surface of its reactions. This allows chemists to calculate the relative energies of reactants, products, intermediates, and transition states.

For instance, computational studies on model Grignard reactions have revealed highly complex mechanistic landscapes. DFT calculations have shown that for the reaction of a Grignard reagent with a carbonyl compound, competing nucleophilic addition and single-electron transfer (radical) pathways can be nearly identical in energy, differing by as little as 1 kcal/mol. acs.org This level of detail explains the subtle factors that can influence reaction outcomes and is virtually impossible to discern from experimental observation alone.

Table 3: Applications of DFT in Grignard Reaction Analysis

DFT ApplicationPurposeExample Insight
Reaction Pathway Mapping To calculate the energy profile of a proposed mechanism.Determination of whether a reaction is kinetically or thermodynamically favored.
Transition State Energetics To calculate the activation energy (energy barrier) for a reaction step.Prediction of reaction rates and identification of the rate-determining step.
Intermediate Stability To determine the relative energies of potential intermediates.Understanding which intermediates are more likely to form and persist.
Mechanistic Discrimination To compare the energetics of competing pathways.Uncovering that nucleophilic and radical pathways can be very close in energy. acs.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com While DFT is excellent for static energy calculations, MD provides insight into the dynamic behavior of the system, including the crucial role of the solvent.

MD simulations have been instrumental in transforming the understanding of Grignard reactions from a simple reagent-substrate interaction to a complex, solvent-mediated event. acs.org Simulations of Grignard reagents in tetrahydrofuran (B95107) (THF) have demonstrated that the solvent molecules are not merely a passive medium but are actively involved in the mechanism. acs.org Key findings from MD simulations include:

Dynamic Solvent Coordination: THF molecules constantly associate and dissociate from the magnesium center.

Enhanced Reactivity: The coordination of solvent molecules influences the electronic structure and reactivity of the Grignard reagent.

Solvent's Role in Bond Activation: Simulations have revealed that THF can act as a fifth ligand to the magnesium atom, altering its electronic symmetry and actively assisting in the process of bond breaking and bond formation during the reaction. acs.org

These simulations highlight that the number and movement of attached solvent molecules play a critical supporting role in the mechanism. acs.org

Modeling Transition States and Reaction Pathways

A primary goal of computational chemistry in mechanistic studies is the modeling of transition states and the complete reaction pathways they connect. By combining DFT for accurate energy calculations and MD for dynamic insights, researchers can construct a detailed map of the reaction landscape.

Modeling the reaction of a Grignard reagent with a substrate like a ketone involves identifying the geometry of the transition state—the highest energy point along the reaction coordinate. The structure of this transient species dictates the stereochemical outcome of the reaction. Computational models have allowed for the visualization of these short-lived states, showing how the Grignard reagent approaches the electrophile and how the solvent molecules arrange themselves to stabilize the charge buildup in the transition state. acs.org This detailed modeling helps rationalize why certain additives or solvent systems can steer a reaction towards a desired product. acs.org

Analysis of Electronic Structure and Reactivity Predictors

The reactivity of this compound is fundamentally governed by its electronic structure. The significant difference in electronegativity between the aryl carbon and the magnesium atom results in a highly polar C-Mg bond, conferring substantial carbanionic character on the carbon atom. youtube.com This makes it a powerful nucleophile.

Computational methods provide tools to quantify and visualize this electronic character.

Charge Distribution Analysis: Methods like Natural Bond Orbital (NBO) analysis can calculate the partial charges on each atom, confirming the high negative charge on the carbon bonded to magnesium.

Electrostatic Potential Maps: These maps visualize the charge distribution across the molecule, clearly showing the electron-rich (nucleophilic) region at the aryl carbon and the electron-deficient (electrophilic) region around the magnesium atom.

These computational analyses serve as powerful reactivity predictors. By understanding the electronic structure, chemists can better anticipate how the reagent will interact with various electrophiles. Furthermore, combining computational electronic structure data with experimental results, such as NMR spectroscopy, can lead to a more profound understanding of the structure-property relationships in these compounds. nih.gov

Steric and Electronic Effects of Methyl Substitution on Reactivity

The reactivity of this compound in synthetic applications is profoundly influenced by the presence and positioning of the two methyl groups on the aromatic ring. These substituents exert a combination of electronic and steric effects that modulate the Grignard reagent's stability, nucleophilicity, and reaction pathways. The interplay between these factors is crucial for understanding its chemical behavior, particularly in comparison to unsubstituted phenylmagnesium bromide or other isomers like 3,5-dimethylphenylmagnesium bromide.

Electronic Effects

The methyl groups are electron-donating groups through a positive inductive effect (+I). This donation of electron density to the phenyl ring has several consequences for the reagent's reactivity.

Enhanced Stability: The electron-donating nature of the two methyl groups helps to stabilize the aryl Grignard reagent. This increased stability can make the reagent more manageable and less prone to certain side reactions compared to more reactive organometallic compounds. msu.edu

Modulated Nucleophilicity: The inductive effect increases the electron density on the phenyl ring, which in turn influences the nucleophilicity of the carbon atom bonded to the magnesium bromide moiety. This makes the compound a potent carbon nucleophile, capable of engaging in a variety of bond-forming reactions. The reagent readily reacts with electrophiles such as carbonyl compounds to form new carbon-carbon bonds.

Steric Effects

The most significant steric influence arises from the methyl group located at the 2-position (ortho-position) relative to the magnesium bromide group.

Steric Hindrance: This ortho-methyl group creates considerable steric bulk around the reactive center. This hindrance can impede the reagent's approach to sterically congested electrophiles, thereby influencing reaction rates and yields. For example, the reaction of this compound with a sterically unhindered aldehyde like benzaldehyde (B42025) proceeds more readily than its reaction with a more hindered ketone such as acetophenone (B1666503).

Selectivity: In competitive reaction scenarios, such as cross-coupling reactions, steric hindrance can be a determining factor in regioselectivity. researchgate.net The bulky nature of the reagent can favor reactions at less sterically crowded positions on a given substrate. This effect is a key consideration in synthetic design, allowing for controlled bond formation.

Interplay and Detailed Findings

Research on related systems provides insight into this dynamic. Studies on nucleophilic substitution reactions have shown that increasing methyl substitution on a reactant can significantly alter reaction pathways, for instance, by making elimination reactions more competitive with substitution due to steric crowding around the reaction center. nih.gov Similarly, investigations into ligand substitution reactions have demonstrated that while methyl groups introduce a steric effect, their electron-donating properties can introduce a competing electronic effect. biu.ac.il

The following table provides a comparative overview of how methyl substitution patterns are expected to influence the properties of different aryl Grignard reagents.

Table 1: Comparative Effects of Methyl Substitution on Aryl Grignard Reagents

Feature Phenylmagnesium bromide 2-Methylphenylmagnesium bromide This compound 3,5-Dimethylphenylmagnesium bromide
Formula C₆H₅MgBr CH₃C₆H₄MgBr (CH₃)₂C₆H₃MgBr (CH₃)₂C₆H₃MgBr
Dominant Steric Effect Minimal High (ortho-methyl) High (ortho-methyl) Moderate (meta-methyls)
Electronic Effect Baseline +I Effect (1 Me group) +I Effect (2 Me groups) +I Effect (2 Me groups)
Expected Reactivity with Hindered Ketones High Low to Moderate Low Moderate to High

| Relative Stability | Baseline | Increased | High | High |

Applications of 2,5 Dimethylphenylmagnesium Bromide in Complex Molecular Architectures

Synthesis of Fine Chemicals and Intermediates

As a potent carbon nucleophile, 2,5-dimethylphenylmagnesium bromide is a key reagent for creating carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules that serve as fine chemicals and valuable intermediates.

Table 1: Illustrative Functionalization for Agrochemical Precursors

ReactantElectrophileProduct after Work-upPotential Significance
This compoundAldehyde (R-CHO)Secondary AlcoholIntroduction of a chiral center and a bulky aryl group.
This compoundKetone (R-CO-R')Tertiary AlcoholCreation of a sterically hindered tertiary alcohol.
This compoundEster (R-COOR')Tertiary Alcohol (double addition)Forms a symmetrical tertiary alcohol with two 2,5-dimethylphenyl groups.

In medicinal chemistry, this compound is utilized in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs). Its role is particularly noted in the creation of substituted aromatic compounds that are precursors to complex drug candidates. For instance, it has been identified as a reagent for synthesizing analogs of 2C-B derivatives, a class of psychedelic phenethylamines, showcasing its utility in constructing specifically substituted aryl compounds for neurological drug research. The reagent allows for the precise installation of the 2,5-dimethylphenyl group, which can act as a key pharmacophore or a modifying group to tune the biological activity and pharmacokinetic properties of a drug molecule.

Table 2: General Reaction for Pharmaceutical Intermediate Synthesis

ReagentSubstrateIntermediate ProductTherapeutic Area Context
This compoundA functionalized nitrile (e.g., R-CN)A 2,5-dimethylphenyl ketoneKetone intermediates are versatile precursors for a wide range of APIs.
This compoundAn epoxideA substituted alcoholRing-opening of epoxides is a common strategy for building drug scaffolds.

Construction of Polyaromatic Hydrocarbons and Fused Ring Systems

The steric bulk of the 2,5-dimethylphenyl group makes this Grignard reagent particularly useful in modern synthetic methods aimed at constructing large, complex, and often strained polycyclic aromatic hydrocarbons (PAHs).

While classical methods for building PAHs exist, metal-catalyzed reactions using Grignard reagents offer a powerful route to highly substituted derivatives. Research has shown that sterically hindered phenylmagnesium bromide reagents can be used in palladium-catalyzed tandem reactions to synthesize substituted fluorenes, a type of fused ring system. thieme-connect.de This process involves an initial cross-coupling reaction, followed by a cyclization step that is directed by C-H activation of a methyl group. thieme-connect.de This principle can be extended to the synthesis of substituted naphthalenes and anthracenes, where this compound acts as the arylating agent to build the core structure or add peripheral substitution, leading to complex, multi-ring systems. thieme-connect.denih.gov

Nanographenes are large, well-defined polycyclic aromatic hydrocarbons that can be considered precise fragments of a graphene sheet. The synthesis of these "molecular nanocarbons" relies on the programmed assembly of smaller aromatic units. nih.gov The synthesis of octaarylnaphthalenes and octaarylanthracenes has been accomplished as a key step toward molecular diversity in polycycles. nih.gov The methods used for these syntheses, such as sequential C-H arylation and cross-coupling, are foundational for building even larger systems. nih.gov Grignard reagents like this compound are fundamental tools for these aryl-aryl coupling reactions, enabling the iterative addition of phenyl units to construct the complex, all-carbon backbones characteristic of nanographene fragments.

Synthesis of Boron-Containing Organic Molecules

The formation of carbon-boron bonds is of significant interest due to the unique properties and reactivity of organoboron compounds, which have applications in pharmaceuticals and materials science. rsc.org this compound is an effective reagent for the synthesis of diarylborinic acids. In this reaction, the Grignard reagent acts as a nucleophile, attacking a boron electrophile such as a trialkyl borate (B1201080) ester. This reaction efficiently forms a new carbon-boron bond. A subsequent hydrolysis step yields the diarylborinic acid, a molecule containing a boron atom bonded to two aryl groups and a hydroxyl group. These boron-containing compounds are valuable intermediates themselves, often used in subsequent cross-coupling reactions (e.g., Suzuki coupling) or studied for their own biological activities. rsc.org

Table 3: Synthesis of a Diarylborinic Acid Intermediate

StepReagentsIntermediate/ProductDescription
1. ArylationThis compound + Triisopropyl borateBoronic ester intermediateThe nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom.
2. HydrolysisAcidic work-up (e.g., HCl)(2,5-Dimethylphenyl)boronic acidThe boronic ester is hydrolyzed to the corresponding boronic acid.
3. Second Arylation(2,5-Dimethylphenyl)boronic acid + this compoundDiarylborinic acid derivativeA second equivalent of the Grignard reagent can add to form the diaryl species.

Stereoselective and Diastereoselective Synthetic Routes

While Grignard reagents are fundamental to many synthetic routes, the application of this compound in stereoselective and diastereoselective reactions is highly specific and often indirect.

The direct involvement of this compound in the key bond-forming step of chiral homoallylic amine synthesis is not a standard method. The synthesis of these important structural motifs, which are precursors to many biologically active compounds, typically involves the asymmetric allylation of imines. nih.govbeilstein-journals.org This is often achieved using allyl-organometallics, such as allyltrimethylsilane (B147118) or allylmagnesium chloride, in conjunction with chiral catalysts. nih.govbeilstein-journals.orgnih.gov

However, a related isomer, 3,5-dimethylphenylmagnesium bromide, has been utilized in the preparation of a specialized allyl donor reagent. nih.govbeilstein-journals.org In this one-pot procedure, 3,5-dimethylbenzonitrile (B1329614) was treated sequentially with 3,5-dimethylphenylmagnesium bromide and allylmagnesium chloride. nih.govbeilstein-journals.org This created a bulky aryl-substituted reagent designed to enhance stereoselectivity in subsequent reactions for synthesizing homoallylic amines. nih.govbeilstein-journals.org This represents an indirect application where the Grignard reagent is used to construct a component of the catalytic or reagent system rather than participating directly in the asymmetric transformation.

The Aspidosperma alkaloids are a large family of monoterpenoid indole (B1671886) alkaloids known for their complex, polycyclic structures, making them challenging targets for total synthesis. rsc.orgmit.edunih.gov Synthetic strategies towards these molecules often employ sophisticated cascade reactions and the use of common intermediates to build the intricate ring systems divergently. rsc.orgmit.edunih.gov

A review of synthetic routes towards various Aspidosperma alkaloids, including aspidospermidine, vincadifformine, and voacinol, does not indicate the use of this compound as a key reagent. rsc.orgmit.edunih.govmit.edu The construction of these natural products relies on a variety of other methodologies, such as intramolecular cycloadditions, ring-closing metathesis, and palladium-catalyzed cascade reactions. nih.govnih.gov

Generation of Other Organometallic Species

A significant application of this compound is its use as a precursor for the generation of other organometallic reagents through a process known as transmetalation. This reaction allows for the transfer of the 2,5-dimethylphenyl group from magnesium to another metal, such as zinc, creating a new reagent with different reactivity and selectivity profiles.

The preparation of organozinc compounds from Grignard reagents is a well-documented process. google.com The reaction involves the treatment of an organomagnesium halide, such as this compound, with a zinc halide salt, typically zinc chloride (ZnCl₂), zinc bromide (ZnBr₂), or zinc iodide (ZnI₂). google.com This equilibrium-driven reaction results in the formation of a diorganozinc species, (2,5-(CH₃)₂C₆H₃)₂Zn, and magnesium dihalide (MgX₂).

To drive the reaction to completion and to isolate the organozinc reagent, a precipitating agent is often added. 1,4-Dioxane is commonly used for this purpose, as it forms an insoluble complex with the magnesium halide salt (MgX₂·dioxane), which can then be removed by filtration. google.com The resulting solution of the diarylzinc compound can be used in subsequent reactions, such as Negishi cross-coupling. wikipedia.org

Table 2: Transmetalation Reaction for Organozinc Synthesis

Starting ReagentMetal SaltAdditiveProductByproduct (Precipitate)Ref.
Phenylmagnesium bromideZinc Chloride1,4-DioxaneDiphenylzincMgCl₂(dioxane) google.com
This compoundZinc Halide (e.g., ZnCl₂)1,4-DioxaneBis(2,5-dimethylphenyl)zincMgBrCl(dioxane) google.com

Future Perspectives and Challenges in 2,5 Dimethylphenylmagnesium Bromide Research

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of Grignard reagents, while effective, often involves challenges related to exothermic reactions and safety, particularly on a large scale. Modern advancements are paving the way for more sustainable and efficient production methods. A significant area of development is the adoption of continuous flow chemistry, which utilizes microreactors. This approach offers superior control over reaction parameters, minimizes the risk of thermal runaway, and enhances reproducibility and scalability. The shift from batch processing to continuous flow represents a key strategy in making the synthesis of 2,5-dimethylphenylmagnesium bromide and related reagents safer and more environmentally friendly.

Synthesis MethodAdvantagesDisadvantagesKey Research Focus
Traditional Batch Synthesis Well-established methodology; suitable for various scales.Potential for thermal runaway; issues with scalability and reproducibility; requires strict anhydrous conditions.Optimizing solvent systems and initiation methods.
Continuous Flow Synthesis Enhanced safety due to small reaction volumes; superior heat and mass transfer; high reproducibility and scalability; potential for automation. Higher initial equipment cost; potential for channel clogging.Development of new reactor designs; integration of real-time analytics.
Mechanochemical Methods Reduced solvent usage; can be initiated without thermal heating.Scalability can be challenging; mechanism is not always well understood.Exploring different milling conditions and additives to improve efficiency.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

To broaden the synthetic utility of this compound, research is increasingly focused on novel catalytic systems. These catalysts are designed to enhance the reagent's reactivity and control the selectivity of its reactions. Iron-catalyzed cross-coupling reactions, for instance, have emerged as a cost-effective and environmentally benign alternative to traditional palladium or nickel catalysts for forming biaryl structures. These structures are vital intermediates in the pharmaceutical and materials science industries. The exploration of new ligand designs and transition metal catalysts is crucial for overcoming challenges such as steric hindrance and for facilitating previously difficult transformations.

Catalytic SystemReaction TypeAdvantagesResearch Direction
Iron Catalysis Cross-coupling with aryl chlorides/tosylatesLow cost, low toxicity, environmentally friendly. Development of more active iron-ligand complexes for broader substrate scope.
Nickel Catalysis Kumada CouplingHigh reactivity for forming C-C bonds.Design of ligands to control selectivity and prevent side reactions.
Palladium Catalysis Suzuki & Stille CouplingWell-understood reactivity, broad functional group tolerance.Creating catalysts that operate at lower temperatures and with lower catalyst loading.
Copper Catalysis Cyanation & AminationEffective for introducing nitrogen and cyano groups.Investigating mechanisms to improve yields and reduce the need for excess reagents.

Advanced Mechanistic Understanding through Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms governing this compound is essential for optimizing reaction conditions and predicting outcomes. The mechanism of Grignard reactions is complex, often involving competing pathways such as nucleophilic addition and single electron transfer (SET). jlu.edu.cn Future research will lean heavily on an integrated approach that combines experimental techniques with computational modeling.

Experimental methods, such as kinetic studies and the analysis of product distributions under various conditions (e.g., changing solvents or additives), provide critical data on reaction pathways. jlu.edu.cnresearchgate.net For example, studies have shown that the choice of solvent, such as tetrahydrofuran (B95107) versus diethyl ether, can significantly influence the reaction, and that the formation of the Grignard reagent itself can be a transport-limited process.

Computational chemistry, using methods like Density Functional Theory (DFT), allows for the detailed study of transition states, reaction intermediates, and the influence of solvent molecules. rsc.org By combining these approaches, researchers can build comprehensive models that explain the nuanced reactivity of this compound, leading to more rational and predictable synthetic strategies.

Expansion of Synthetic Applications in Emerging Fields

The unique properties of this compound make it a valuable tool in several rapidly advancing scientific fields. Its role is expanding beyond traditional organic synthesis into specialized, high-value applications.

Materials Science: In the field of organic electronics, this Grignard reagent is used as a monomer or precursor in the synthesis of polymers for Organic Light-Emitting Diodes (OLEDs). Its structure can be incorporated into electroluminescent layers, contributing to the performance of these devices.

Pharmaceuticals and Agrochemicals: The compound serves as a critical building block for creating complex, sterically hindered aromatic molecules that are often the core of active pharmaceutical ingredients (APIs) and advanced agrochemicals. Its ability to form specific carbon-carbon bonds is key to constructing novel drug candidates.

Organometallic Chemistry: It is used in the synthesis of other complex organometallic compounds and diarylborinic acids, which are themselves versatile reagents in organic synthesis.

Future work will likely see this compound applied in the development of new functional materials, such as sensors and conductive polymers, and in the synthesis of increasingly complex and targeted therapeutic agents.

Q & A

Basic Question

  • Storage : Store in sealed, air-tight containers under inert gas at 2–8°C. Avoid exposure to moisture and oxygen to prevent decomposition .
  • Handling : Use in a fume hood with personal protective equipment (PPE: gloves, goggles, flame-resistant lab coat). Transfer via cannula or syringe under inert conditions .
  • Incompatibilities : Reacts violently with water, acids, and oxidizers. Avoid contact with electrophilic solvents .

What are the primary applications of this compound in organic synthesis?

Basic Question
This Grignard reagent is widely used for:

  • Nucleophilic additions : Formation of C–C bonds with ketones, esters, or nitriles.
  • Cross-coupling reactions : Suzuki or Kumada couplings to synthesize biaryl structures.
  • Pharmaceutical intermediates : Synthesis of substituted aromatics for drug candidates (e.g., analogs of 2C-B derivatives) .

How can researchers ensure reproducibility in reactions involving this compound?

Advanced Question
Reproducibility depends on:

  • Solvent purity : Use anhydrous THF with <50 ppm water content.
  • Substrate stoichiometry : Maintain a 1:1–1.2 molar ratio of Grignard reagent to electrophile.
  • Reaction monitoring : Track progress via GC-MS or in situ IR spectroscopy to detect side reactions .

What analytical techniques are most effective for characterizing this compound and its reaction products?

Advanced Question

  • NMR spectroscopy : 1^1H and 13^13C NMR for structural elucidation of organomagnesium intermediates.
  • X-ray crystallography : Resolve crystal structures of stable adducts (e.g., triphenylphosphine complexes) .
  • Titration : Use Gilman’s method to quantify active Mg content .

How do solvent choices (e.g., THF vs. 2-MeTHF) impact the reactivity of this compound?

Advanced Question

  • THF : Enhances solubility and stabilizes the Grignard complex via coordination to Mg.
  • 2-MeTHF : A greener alternative with higher boiling point (80°C vs. 66°C for THF), but may reduce reaction rates due to weaker solvation .
  • Data Note : Reactions in 2-MeTHF require 10–15% longer reaction times for comparable yields .

What mechanistic insights explain side reactions like protonolysis or dimerization during its use?

Advanced Question

  • Protonolysis : Occurs in the presence of trace water or acidic protons, yielding 2,5-dimethylbenzene.
  • Dimerization : Favored at high concentrations or elevated temperatures. Mitigate via slow addition of substrates and dilution .
  • Kinetic control : Use low temperatures (−20°C to 0°C) to suppress unwanted pathways .

How can researchers optimize reaction conditions for sterically hindered substrates?

Advanced Question

  • Temperature : Increase to 40–50°C to overcome kinetic barriers.
  • Catalysts : Add Lewis acids (e.g., ZnCl₂) to activate electrophiles.
  • Solvent modulation : Use mixed solvents (THF:Et₂O) to balance solubility and reactivity .

What safety protocols address its pyrophoric and carcinogenic risks?

Basic Question

  • Pyrophoric handling : Quench residual reagent with isopropanol or dry ice.
  • Carcinogenicity : Use fume hoods and avoid inhalation/contact (classified as R40: possible carcinogen) .
  • Emergency procedures : For spills, neutralize with sand or dry alcohol-resistant foam .

How does this compound compare to analogs (e.g., 3,5-dimethyl derivatives) in reactivity?

Advanced Question

  • Steric effects : The 2,5-substitution pattern reduces steric hindrance compared to 3,5-isomers, enhancing reactivity toward bulky electrophiles.
  • Electronic effects : Electron-donating methyl groups increase nucleophilicity at the para position .

Physical and Chemical Properties of this compound

PropertyValueSource
Molecular formulaC₈H₉BrMg
Molecular weight209.37 g/mol
Boiling point65°C (THF solution)
Density (THF solution)0.95 g/mL
Hazard classificationF+ (flammable), C (corrosive)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethylphenylmagnesium bromide
Reactant of Route 2
Reactant of Route 2
2,5-Dimethylphenylmagnesium bromide

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